(R)-2-Amino-3-(pyridazin-3-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(pyridazin-3-yl)propanoic acid is a chiral amino acid derivative featuring a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(pyridazin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridazine and amino acids.
Formation of the Pyridazine Ring: The pyridazine ring is introduced through cyclization reactions involving appropriate precursors.
Chiral Resolution: The chiral center is introduced using enantioselective synthesis or chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(pyridazin-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce the amino group.
Enzymatic Resolution: To achieve the desired chirality.
Purification: Techniques such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(pyridazin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in synthetic applications.
Scientific Research Applications
®-2-Amino-3-(pyridazin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridazin-3-yl)propanoic acid: The non-chiral version of the compound.
2-Amino-3-(pyrimidin-4-yl)propanoic acid: A similar compound with a pyrimidine ring instead of a pyridazine ring.
2-Amino-3-(pyrazin-2-yl)propanoic acid: A compound with a pyrazine ring.
Uniqueness
®-2-Amino-3-(pyridazin-3-yl)propanoic acid is unique due to its chiral nature and the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-pyridazin-3-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12)/t6-/m1/s1 |
InChI Key |
BGMINVIHGGTWEC-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NN=C1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=NN=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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